R-(+)-Cotinine R-(+)-Cotinine Chiral primary nicotine metabolite. Neuronal nAChR agonist. Shows a much longer half life of 20 hours than nicotine. Shows carcinogenic effects. Improves sustained attention and decreasing impulsive and compulsive behaviours. Shows antipsychotic effects in vivo. Blood-brain barrier permeable.
R-(+)-Cotinine is a natural product found in Nicotiana alata with data available.
Brand Name: Vulcanchem
CAS No.: 32162-64-4
VCID: VC20748733
InChI: InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
SMILES: CN1C(CCC1=O)C2=CN=CC=C2
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

R-(+)-Cotinine

CAS No.: 32162-64-4

Cat. No.: VC20748733

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

R-(+)-Cotinine - 32162-64-4

CAS No. 32162-64-4
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name (5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Standard InChI InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
Standard InChI Key UIKROCXWUNQSPJ-SECBINFHSA-N
Isomeric SMILES CN1[C@H](CCC1=O)C2=CN=CC=C2
SMILES CN1C(CCC1=O)C2=CN=CC=C2
Canonical SMILES CN1C(CCC1=O)C2=CN=CC=C2

Chemical Identity and Structural Properties

R-(+)-Cotinine is an enantiomeric form of cotinine (C₁₀H₁₂N₂O), the predominant metabolite of nicotine. While cotinine in general has been extensively studied as a biomarker for tobacco exposure, the specific R-(+) enantiomer has received considerably less research attention in comparison to the racemic mixture. The R-(+) designation refers to the specific three-dimensional configuration at the chiral center, which distinguishes it from its mirror image, the S-(-) enantiomer. This stereochemical distinction potentially confers unique pharmacological properties that may differ from those of the more commonly studied racemic cotinine mixture .

Structural Comparison with Nicotine

The structural relationship between cotinine and nicotine is fundamental to understanding R-(+)-cotinine's properties. Cotinine maintains the pyridine ring structure present in nicotine but features a carbonyl group modification that significantly alters its pharmacokinetic and pharmacodynamic properties. The R-(+) configuration parallels that found in R-(+)-nicotine, though the additional carbonyl group creates distinct chemical characteristics and biological interactions .

Physical and Chemical Properties

Pharmacokinetics and Metabolism

Comparative Metabolism

While specific data on R-(+)-cotinine metabolism is limited, general cotinine pharmacokinetics offer valuable insights. Cotinine demonstrates significantly different pharmacokinetic properties compared to its parent compound nicotine, with much longer elimination half-lives across species.

Species-Specific Pharmacokinetic Parameters

The following table consolidates available pharmacokinetic data for cotinine across species, though it must be noted that these values typically represent racemic cotinine rather than the specific R-(+) enantiomer:

ParameterHumansRatsMice
Elimination half-life12-20 hours5.0-9.0 hours20-80 minutes
Volume of distribution0.7-1.0 L/kg0.7-1.5 L/kgNot specified
Plasma clearance0.4-1.0 ml/min/kg0.12-0.21 L/h/kgNot specified
Peak plasma time (after nicotine)~1.5 hours~1.5 hours10-120 minutes

These pharmacokinetic differences between species highlight the importance of considering species-specific metabolism when interpreting preclinical research on cotinine and its enantiomers .

Blood-Brain Barrier Penetration

Research indicates that cotinine effectively crosses the blood-brain barrier, though with different regional distribution patterns than nicotine. In rats, subcutaneous administration of cotinine results in time- and dose-dependent accumulation in the brain, with detection beginning within 5 minutes of administration and peak levels occurring at 20-60 minutes. Significant brain concentrations remain detectable for up to 18 hours post-administration .

Brain half-lives of cotinine vary considerably between species: approximately 20-30 minutes in mice compared to around 350 minutes in rats. These values significantly exceed the brain half-lives of nicotine (6-7 minutes in mice and 50-90 minutes in rats), suggesting potentially prolonged central nervous system effects for cotinine compared to nicotine .

Pharmacodynamic Properties

Receptor Interactions

Similar to nicotine, cotinine interacts with neuronal nicotinic acetylcholine receptors (nAChRs), though with substantially reduced potency. While specific binding data for the R-(+) enantiomer is lacking in the available literature, general cotinine studies indicate approximately 100-fold lower binding affinity for nAChRs compared to nicotine .

This reduced receptor affinity may explain the more subtle pharmacological effects observed with cotinine administration compared to nicotine, though the substantially longer half-life of cotinine potentially allows for more sustained receptor interactions despite lower binding affinity .

Neurological Effects

Research suggests that cotinine produces neuropharmacological and behavioral effects that differ from those of nicotine despite their structural similarities. Animal studies have demonstrated potential nootropic and antipsychotic-like effects for cotinine, along with reductions in depression, anxiety, and fear-related behaviors. Additionally, cotinine administration has shown beneficial effects in animal models of memory impairment, suggesting potential neuroprotective properties .

Analytical Methods and Detection

Cotinine as a Biomarker

Cotinine serves as the primary biomarker for nicotine exposure and tobacco use due to its substantially longer half-life compared to nicotine. This extended detection window provides more reliable assessment of exposure patterns than direct nicotine measurement .

Detection Thresholds and Cut-off Values

Established cotinine cut-off values for distinguishing smokers from non-smokers vary depending on the biological matrix being analyzed. The following table summarizes commonly used cut-off ranges:

Biological MatrixCut-off RangeRecent Population Studies
Saliva10-25 ng/mL12 ng/mL (UK)
Serum10-20 ng/mL3 ng/mL (US)
Urine50-200 ng/mLNot specified

These cut-off values have been determined through various methodologies, including maximization of sensitivity and specificity using receiver operating characteristic (ROC) curves. Recent large population-based studies in the United States and United Kingdom have suggested potentially lower cut-off values than historically utilized thresholds .

It should be noted that these detection methods typically measure total cotinine without distinguishing between R-(+) and S-(-) enantiomers, representing a significant analytical gap in the field .

Research Limitations and Future Directions

Stereochemical Specificity Gaps

A critical limitation in current cotinine research is the lack of stereochemical specificity in most studies. The vast majority of research has utilized racemic cotinine rather than isolated enantiomers, leaving substantial questions about potential differences in pharmacokinetics, receptor binding, and physiological effects between R-(+) and S-(-) cotinine .

Mechanism of Action Uncertainties

Despite decades of research, the precise mechanisms underlying cotinine's neurological effects remain incompletely understood. While interaction with nAChRs has been established, questions persist regarding potential alternative mechanisms and the role of metabolites. This mechanistic uncertainty complicates the development of cotinine or its enantiomers as therapeutic agents .

Recommended Research Priorities

Future research directions should include:

  • Development of efficient stereoselective synthesis methods for R-(+)-cotinine

  • Comparative pharmacokinetic and receptor binding studies between R-(+) and S-(-) cotinine

  • Enantiomer-specific behavioral and physiological effect evaluations

  • Clinical trials with isolated R-(+)-cotinine for potential therapeutic applications

  • Investigation of potential synergistic effects between R-(+)-cotinine and nicotine or other compounds

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